

Physicochemical Properties of Morinidazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: Morinidazole

Cat. No.: B1676747

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Abstract

Morinidazole is a third-generation 5-nitroimidazole antimicrobial agent with broad-spectrum activity against anaerobic bacteria and protozoa. A thorough understanding of its physicochemical properties is paramount for the successful development of robust and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of **Morinidazole**, including its chemical structure, molecular weight, lipophilicity, and solubility. This document also outlines detailed experimental protocols for the determination of these key parameters and presents a conceptual diagram of its mechanism of action. All quantitative data is summarized in structured tables for ease of reference.

Chemical Identity and Structure

Morinidazole, with the chemical formula $C_{11}H_{18}N_4O_4$, is structurally characterized by a 5-nitroimidazole ring linked to a morpholine moiety via a propan-2-ol bridge.^[1] This unique structure influences its physicochemical properties and biological activity.

Property	Value	Source
IUPAC Name	1-(2-methyl-5-nitroimidazol-1-yl)-3-morpholin-4-ylpropan-2-ol	[1]
CAS Number	92478-27-8	[1][2][3]
Molecular Formula	C ₁₁ H ₁₈ N ₄ O ₄	[1][3][4][5]
Molecular Weight	270.29 g/mol	[1][4][5]
SMILES	<chem>CC1=NC=C(N1CC(CN2CCOC2)O)--INVALID-LINK--[O-]</chem>	[1]
Appearance	White to off-white solid	[6]

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its formulation, delivery, and pharmacokinetic profile. The available data for **Morinidazole** is presented below.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of an organic solvent (typically n-octanol) and water. It is a key indicator of a drug's ability to cross biological membranes. The computed LogP value for **Morinidazole** suggests it is a relatively hydrophilic compound.

Parameter	Value	Method	Source
XLogP3	-0.3	Computed	[1][5]

Solubility

Solubility is a crucial factor for drug absorption and bioavailability. **Morinidazole** is reported to be highly soluble in dimethyl sulfoxide (DMSO). Detailed quantitative solubility data in aqueous and other common organic solvents is not readily available in the public domain. However, a

protocol for preparing a dosing solution for in vivo studies provides some insight into its solubility in a mixed vehicle system.[6]

Solvent	Solubility	Source
DMSO	≥ 100 mg/mL (369.97 mM)	[6]
Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)	≥ 2.75 mg/mL	[6]

Acidity Constant (pKa)

The pKa value, which describes the ionization state of a molecule at a given pH, is a critical parameter influencing solubility, absorption, and interaction with biological targets. An experimental pKa value for **Morinidazole** has not been found in the reviewed literature.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. An experimentally determined melting point for **Morinidazole** is not specified in the available literature.

Mechanism of Action

Similar to other 5-nitroimidazole antibiotics, the antimicrobial activity of **Morinidazole** is initiated by the reduction of its nitro group within anaerobic microorganisms. This process, facilitated by microbial nitroreductases, generates reactive cytotoxic intermediates, including free radicals.[1] These reactive species subsequently interact with microbial DNA, leading to strand breakage and destabilization of the helical structure, which ultimately results in bacterial cell death.[1]



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Conceptual workflow of **Morinidazole**'s mechanism of action.

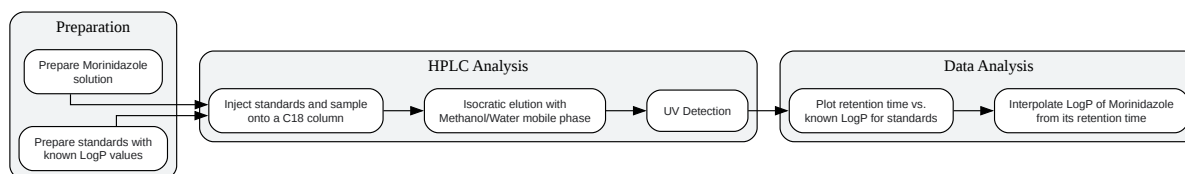
Experimental Protocols

While specific experimental data for some of **Morinidazole**'s physicochemical properties are not publicly available, the following are detailed, standard methodologies that can be employed for their determination.

Determination of Partition Coefficient (LogP) by HPLC

This method correlates the retention time of a compound on a reversed-phase HPLC column with the retention times of compounds with known LogP values.

Workflow:



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Workflow for LogP determination by HPLC.

Methodology:

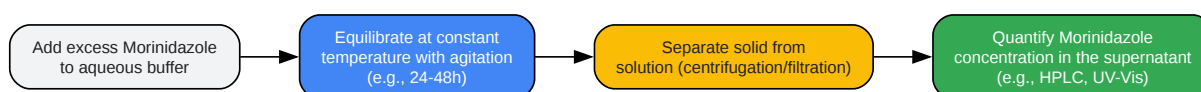
- Preparation of Standard Solutions: A series of standard compounds with known LogP values are dissolved in a suitable solvent (e.g., methanol).
- Preparation of Sample Solution: A solution of **Morinidazole** of known concentration is prepared in the same solvent.
- Chromatographic Conditions:
 - Column: C18 reversed-phase column.

- Mobile Phase: An isocratic mixture of methanol and water. The exact ratio is optimized to achieve good separation and reasonable retention times.
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV spectrophotometer at a wavelength where **Morinidazole** and the standards have significant absorbance.
- Analysis: The standard and sample solutions are injected into the HPLC system, and their retention times are recorded.
- Data Processing: A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The LogP of **Morinidazole** is then determined by interpolating its $\log(k')$ value on this curve.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Workflow:



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Workflow for the Shake-Flask Solubility Assay.

Methodology:

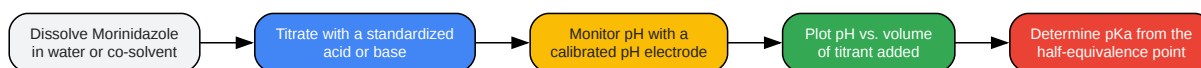
- Preparation: An excess amount of solid **Morinidazole** is added to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
- Equilibration: The vials are sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

- Separation: The resulting suspension is filtered through a membrane filter (e.g., 0.45 μm) or centrifuged to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of **Morinidazole** in the clear filtrate or supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a common and accurate method for determining the pKa of ionizable compounds.

Workflow:



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Workflow for pKa determination by potentiometric titration.

Methodology:

- Sample Preparation: A known amount of **Morinidazole** is dissolved in a suitable solvent, typically purified water. If the compound has low aqueous solubility, a co-solvent system (e.g., water-methanol) may be used.
- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the ionizable group(s) in **Morinidazole**.
- pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
- Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the ionizable group has been neutralized.

Conclusion

This technical guide has summarized the key available physicochemical properties of **Morinidazole** and provided detailed experimental protocols for their determination. While some experimental data, such as the pKa and a comprehensive solubility profile, are not readily available in the public domain, the methodologies outlined herein provide a robust framework for their determination in a research and development setting. A thorough characterization of these properties is essential for the rational design and optimization of **Morinidazole** drug products.

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